(1,1-Difluorospiro[2.3]hexan-5-yl)methanol

LogP Lipophilicity Gem‑difluorination

(1,1-Difluorospiro[2.3]hexan-5-yl)methanol (CAS 2090653-93-1, MW 148.15) is a gem‑difluorinated spiro[2.3]hexane alcohol in which the 1,1‑difluoro substitution resides on the cyclopropane ring at the spiro junction. The molecule combines a strained, three‑dimensional carbocyclic core with a primary alcohol handle, positioning it within the emerging class of sp³‑rich spirocyclic building blocks utilized in medicinal chemistry for escaping aromatic flatland.

Molecular Formula C7H10F2O
Molecular Weight 148.15 g/mol
Cat. No. B12978159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Difluorospiro[2.3]hexan-5-yl)methanol
Molecular FormulaC7H10F2O
Molecular Weight148.15 g/mol
Structural Identifiers
SMILESC1C(CC12CC2(F)F)CO
InChIInChI=1S/C7H10F2O/c8-7(9)4-6(7)1-5(2-6)3-10/h5,10H,1-4H2
InChIKeyJTORYPCPIUVBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,1-Difluorospiro[2.3]hexan-5-yl)methanol – C7H10F2O Spirocyclic Building Block with Quantified Physicochemical Differentiation


(1,1-Difluorospiro[2.3]hexan-5-yl)methanol (CAS 2090653-93-1, MW 148.15) is a gem‑difluorinated spiro[2.3]hexane alcohol in which the 1,1‑difluoro substitution resides on the cyclopropane ring at the spiro junction. The molecule combines a strained, three‑dimensional carbocyclic core with a primary alcohol handle, positioning it within the emerging class of sp³‑rich spirocyclic building blocks utilized in medicinal chemistry for escaping aromatic flatland [1]. Its computed LogP (1.41) and TPSA (20.23 Ų) place it in a balanced lipophilicity range attractive for fragment‑based and lead‑optimization campaigns . Current literature prevalence for spiro[2.3]hexane motifs remains low (<50 publications across all sub‑structures), with limited patent activity, indicating a high‑opportunity but underexplored chemical space [1][2].

1
Scaffold-hopping campaigns
Spirocyclic building block for replacing flat aromatic rings in lead optimization.
2
Fragment-based library enrichment
MW 148 Da and balanced LogP (reported 1.41) fit rule-of-three fragment space with underexplored 3D topology.
3
Piperidine bioisostere evaluation
Comparable molecular volume to piperidine with reported higher sp³ character for target-engagement studies.

Why Generic Substitution Fails for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol – Quantified Regioisomeric and Conformational Constraints


Simple interchange of (1,1‑difluorospiro[2.3]hexan‑5‑yl)methanol with its unfluorinated parent spiro[2.3]hexane, its 2,2‑difluoro regioisomer, or a monocyclic analog such as (3,3‑difluorocyclobutyl)methanol is not quantitative‑structure‑activity‑relationship (QSAR)‑neutral. Gem‑difluorination at the spiro junction lowers the computed LogP by ~0.54 log units relative to the non‑fluorinated scaffold and alters the pKa of proximate functional groups by 0.3–0.5 units through the inductive effect of fluorine [1]. The 1,1‑substitution pattern also pre‑organizes exit vectors differently from the 2,2‑regioisomer: in the target compound, the primary alcohol exits the cyclobutane ring at position 5, orthogonal to the gem‑difluoro‑substituted spiro carbon, whereas in {2,2‑difluorospiro[2.3]hexan‑1‑yl}methanol (CAS 2166779‑81‑1) the alcohol is anchored to the fluorinated cyclopropane ring . These vector differences, together with the absence of sp²‑hybridized centres (Fsp³ = 1.0 vs. ~0.47 for the average approved drug), mean that substituting an analog without verifying matched‑pair performance data risks losing target engagement or introducing off‑target liabilities [2].

Non-fluorinated spiro[2.3]hexane Lipophilicity profile may shift (reported ΔLogP ~0.54); ionization and hydrogen-bonding capacity of proximate alcohol may differ.
2,2-Difluoro regioisomer (CAS 2166779-81-1) Alcohol exit vector differs by an estimated 60–90°; regioisomeric fluorine placement can alter pKa and binding-site geometry.
Monocyclic (3,3-difluorocyclobutyl)methanol Lacks spiro junction strain and conformational pre-organization; 3D presentation of the alcohol handle may not transfer.

Quantitative Differentiation Evidence for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol – Head‑to‑Head and Cross‑Study Comparisons


Lipophilicity Modulation: 0.54 log Unit LogP Reduction vs Non‑Fluorinated spiro[2.3]hexane

(1,1‑Difluorospiro[2.3]hexan‑5‑yl)methanol exhibits a computed LogP of 1.41 (Chemscene, in silico prediction) . In contrast, the unsubstituted parent scaffold spiro[2.3]hexane has an experimentally derived LogP of 1.95 . This represents a ΔLogP of –0.54, fully consistent with the independently measured gem‑difluorination‑induced LogP decrease of 0.54–0.55 units reported by Moroz et al. (2024) for bicyclic cycloalkane systems [1]. The reduction in lipophilicity is a direct consequence of the strong electron‑withdrawing inductive effect of the gem‑difluoro substituent on the cyclopropane ring.

Lipophilicity modulation
Cross-study comparable
ΔLogP = –0.54 vs non-fluorinated
Supports reduced lipophilicity screening context
Computed LogP 1.41 vs experimental 1.95; consistent with bicyclic gem-difluoro series
LogP Lipophilicity Gem‑difluorination Physicochemical property Spiro[2.3]hexane

Three‑Dimensional Bioisosteric Profile: Superior Plane‑of‑Best‑Fit (PBF) Score vs Piperidine at Comparable Molecular Volume

In a systematic in silico/in vitro evaluation, the spiro[2.3]hexane core was compared head‑to‑head with piperidine, a ubiquitous saturated heterocycle. Principal‑component‑analysis (PCA) clustering placed spiro[2.3]hexane in spatial proximity to piperidine in 3D chemical space, with an average intra‑cluster distance of 3.59 ± 1.18 and a piperidine inter‑cluster distance of 3.18 [1]. Critically, spiro[2.3]hexane exhibited a molecular volume comparable to piperidine but demonstrated a superior Plane‑of‑Best‑Fit (PBF) score, a validated 3D drug‑likeness indicator that quantifies how well a molecule's shape complements biological binding pockets [1]. These computational descriptors were corroborated by in vitro μ‑opioid receptor binding assays, where a 5‑azaspiro[2.3]hexane analogue of pethidine showed micromolar binding activity (10–39 μM), confirming target engagement of the spiro[2.3]hexane core [1][2].

3D bioisosteric profile vs piperidine
Head-to-head
Reported superior PBF score at comparable molecular volume
Supports piperidine replacement in 3D lead optimization
PCA inter-cluster distance 3.18; μ-opioid binding confirmed at 10–39 μM
Bioisostere 3D drug‑likeness PBF Piperidine Conformational restriction

Regioisomeric Fluorine Placement: 1,1‑ vs 2,2‑Difluoro Exit Vector Differentiation Governing Binding‑Site Geometry

The 1,1‑difluoro substitution on the cyclopropane ring at the spiro junction in (1,1‑difluorospiro[2.3]hexan‑5‑yl)methanol positions both electron‑withdrawing fluorine atoms geminally at the spiro‑carbon, while the primary alcohol exits from the cyclobutane ring at position 5, orthogonal to the fluorinated spiro centre. In the regioisomeric {2,2‑difluorospiro[2.3]hexan‑1‑yl}methanol (CAS 2166779‑81‑1), the gem‑difluoro group resides on the cyclopropane ring but at the distal carbon, and the methanol group is attached directly to the same fluorinated cyclopropane ring at position 1 . This regioisomeric difference alters the relative spatial orientation (exit vector) of the alcohol by approximately 60–90° and changes the electronic environment at the reactive centre [1]. The 4‑azaspiro[2.3]hexane study by Galavskyy et al. (2024) demonstrated that even modest changes in spiro[2.3]hexane substitution patterns produce measurable differences in pKa (spanning >2 log units depending on positioning) and LogP [2].

Regioisomeric exit vector
Class-level inference
Estimated 60–90° angular displacement vs 2,2-difluoro regioisomer
Regioisomer identity may determine binding-site complementarity
Based on published X-ray and pKa data for spiro[2.3]hexane analogues
Regioisomer Fluorine placement Exit vector Structure–activity relationship Vectorization

Gem‑Difluorination pKa Modulation: 0.3–0.5 Unit Decrease vs Non‑Fluorinated Cycloalkane Analogs

A comprehensive matched‑pair analysis by Holovach et al. (2022) quantified the effect of gem‑difluorination on the pKa of functionalized cycloalkanes across ring sizes from C3 to C7. For carboxylic acid derivatives, gem‑difluorination consistently decreased the pKa by 0.3–0.5 units relative to the non‑fluorinated counterpart, driven by the inductive electron‑withdrawing effect of the CF₂ group transmitted through the σ‑bond framework [1]. Moroz et al. (2024) confirmed this trend in bicyclic systems, reporting a pKa decrease of 0.3–0.5 units for 6,6‑difluorobicyclo[3.2.0]heptane derivatives relative to non‑fluorinated bicyclic controls [2]. While these studies measured amine and carboxylic acid endpoints, the consistent inductive effect magnitude applies to the alcohol functional group in the target compound, where the gem‑difluoro‑substituted spiro carbon is positioned two bonds from the hydroxymethyl group, enhancing the acidity of the alcohol proton and altering its hydrogen‑bonding capacity compared to the non‑fluorinated spiro[2.3]hexan‑5‑yl)methanol.

Gem-difluorination pKa modulation
Class-level inference
ΔpKa = –0.3 to –0.5
Alcohol acidity context may influence solubility and binding
Extrapolated from matched-pair cycloalkane carboxylic acid/amine data
pKa Acidity Inductive effect Gem‑difluorination Physicochemical property

Fraction sp³ (Fsp³) = 1.0: Complete Saturation Differentiates from Aromatic Bioisosteres and the Average Approved Drug (Fsp³ ≈ 0.47)

(1,1‑Difluorospiro[2.3]hexan‑5‑yl)methanol has a fraction of sp³‑hybridized carbon atoms (Fsp³) of 1.0, meaning every carbon in the molecule is sp³‑hybridized . This contrasts sharply with the average Fsp³ of ~0.36 for 2.2 million screening‑library compounds and ~0.47 for 1,179 FDA‑approved small‑molecule drugs, as established by Lovering et al. (2009) [1]. The same landmark study demonstrated that increasing Fsp³ from <0.36 to >0.56 is associated with a statistically significant improvement in clinical success rates across all phases. The spiro[2.3]hexane scaffold achieves this maximal saturation while retaining conformational pre‑organization through ring strain, a combination that is unavailable from monocyclic cyclobutane methanol analogs [2].

Fraction sp³ (Fsp³)
Cross-study comparable
Fsp³ = 1.0 vs ~0.47 avg. approved drug
Maximal saturation supports reduced attrition probability in development
All 7 carbons sp³-hybridized; benchmark from Lovering et al. 2009
Fsp3 Drug‑likeness sp³ fraction Conformational restriction Clinical success rate

Literature Prevalence Gap: spiro[2.3]hexane Cores Are 20‑ to 50‑Fold Less Documented Than spiro[3.3]heptane Analogs, Offering Stronger IP Positioning

An analysis of CAS SciFinder data presented in the CAS Insights article (2026) and the Angewandte Chemie study (2025) reveals a stark disparity in literature and patent prevalence between spiro[2.3]hexanes and their higher homologs [1][2]. Spiro[3.3]heptane scaffolds have over 23,000 synthetically available derivatives, >1,300 patent applications per scaffold, and >120 academic publications per moiety [2]. In contrast, the nine spiro[2.3]hexane structural motifs catalogued in Table 1 of the CAS Insights article have, collectively, fewer than 10 academic reports for most heterocyclic analogues and zero patent applications identified for several sub‑classes, including the carbocyclic spiro[2.3]hexane core itself [1]. The target compound, (1,1‑difluorospiro[2.3]hexan‑5‑yl)methanol, belongs to this rare subset: a difluorinated, functionalized spiro[2.3]hexane alcohol for which no dedicated biological study or patent filing has been identified in the primary literature, making it a high‑novelty entry point for medicinal chemistry programs seeking unexploited intellectual property space .

Literature prevalence gap
Class-level inference
spiro[3.3]heptane >1,300 patents vs near-zero for target core
Underexplored chemical space supports IP differentiation potential
CAS SciFinder analysis, accessed June 2025
Patent landscape Chemical space Intellectual property Underexplored scaffold Literature prevalence

Evidence‑Driven Application Scenarios for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol – Where Quantified Differentiation Drives Procurement Value


Piperidine Bioisostere Replacement in CNS‑Targeted Lead Optimization

The spiro[2.3]hexane core has been computationally and experimentally validated as a piperidine bioisostere, with comparable molecular volume but superior 3D drug‑likeness (PBF) score [1]. The target compound provides a functionalized entry point (primary alcohol) for direct incorporation into CNS‑penetrant lead series. The computed LogP of 1.41 positions the molecule favorably for blood–brain barrier penetration (typically optimal LogP 1–3), while the gem‑difluoro substitution offers the established metabolic stability advantage of fluorine‑blocked oxidation sites [2]. Researchers should prioritize this compound over non‑fluorinated spiro[2.3]hexane alcohols (ΔLogP ≈ +0.54) when seeking to simultaneously reduce lipophilicity and improve metabolic half‑life without sacrificing binding‑site occupancy.

Fragment‑Based Drug Discovery (FBDD) Library Enrichment with Underexplored 3D Chemical Space

With a molecular weight of 148.15 Da, one hydrogen‑bond donor (alcohol), one hydrogen‑bond acceptor, and a TPSA of 20.23 Ų, (1,1‑difluorospiro[2.3]hexan‑5‑yl)methanol satisfies the 'rule‑of‑three' criteria for fragment libraries (MW <300, HBD ≤3, HBA ≤3, cLogP ≤3) [1]. Its complete sp³ saturation (Fsp³ = 1.0) and strained spirocyclic architecture provide three‑dimensional complexity that is absent from >80% of commercial fragment collections [2]. The extreme scarcity of spiro[2.3]hexane‑based fragments in current screening decks (<50 publications across the entire scaffold class) means that incorporating this compound into a fragment library provides genuinely novel chemical matter with a high probability of generating unique hit series and patentable leads [3].

Agrochemical Scaffold‑Hopping from Aromatic Heterocycles to Strained Saturated Bioisosteres

Agrochemical discovery faces parallel challenges to drug discovery in terms of resistance development and environmental persistence. The replacement of aromatic heterocycles (e.g., pyridine, pyrimidine) with strained, sp³‑rich spiro[2.3]hexane surrogates can improve biodegradability while maintaining target potency [1]. The 1,1‑difluoro substitution on the cyclopropane ring provides additional metabolic blockade against oxidative degradation pathways commonly encountered in soil and plant metabolism [2]. The primary alcohol handle enables straightforward conjugation to established agrochemical pharmacophores via ester, ether, or carbamate linkages, making this compound a versatile intermediate for scaffold‑hopping programs aiming to generate patent‑differentiated active ingredients with improved environmental profiles.

Chemical Biology Probe Development Requiring Defined Exit Vector Geometry

In chemical biology, the ability to precisely orient a reactive warhead or fluorophore relative to a protein binding site is critical for probe selectivity. The 1,1‑difluoro substitution at the spiro junction of the target compound locks the methanol group into a defined exit vector orthogonal to the fluorinated spiro centre, a geometry that differs from both the 2,2‑difluoro regioisomer (alcohol on the fluorinated ring) and the non‑fluorinated parent (less rigid due to altered electronic environment at the spiro carbon) [1]. This structural pre‑organization, combined with the electron‑withdrawing effect of the gem‑difluoro group (ΔpKa ≈ –0.3 to –0.5 for proximate functional groups), allows medicinal chemists to fine‑tune both the spatial presentation and the reactivity of conjugated payloads [2]. Procurement of the 1,1‑isomer specifically, rather than an isomeric mixture or the 2,2‑analog, is essential to preserve this defined vector relationship.

Application
Selection Property
Validation Focus
CNS lead optimization
Piperidine bioisostere with balanced LogP and Fsp³
Blood-brain barrier penetration and metabolic stability profiling
Fragment-based library design
Low MW, rule-of-three compliant, underexplored 3D topology
Ligand efficiency and binding-site complementarity screening
Agrochemical scaffold-hopping
Strained saturated core replacing aromatic heterocycles
Biodegradability and oxidative metabolism resistance
Chemical biology probe development
Defined exit vector geometry with orthogonal alcohol handle
Payload orientation and regioisomer-dependent target engagement

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